molecular formula C17H14ClNO2S B5882332 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No. B5882332
M. Wt: 331.8 g/mol
InChI Key: NDIXQHGAQBDYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide, also known as CEC, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in various scientific research fields.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide exerts its pharmacological effects through the modulation of various signaling pathways. 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in inflammation and cancer. 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide has also been found to inhibit the activity of the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide in lab experiments is its potent pharmacological activity. 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to exhibit potent anticancer, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, one of the limitations of using 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide in vivo.

Future Directions

There are several future directions for the study of 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide. One area of research is the development of 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide-based drugs for the treatment of cancer, inflammation, and viral infections. Another area of research is the study of the neuroprotective properties of 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide and its potential use in the treatment of neurodegenerative diseases. Furthermore, the mechanism of action of 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide needs to be further elucidated to fully understand its pharmacological effects.

Synthesis Methods

3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with 2-ethoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is then purified using column chromatography to obtain pure 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide.

Scientific Research Applications

3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide has been studied extensively for its potential applications in various scientific research fields. It has been found to exhibit potent anticancer, anti-inflammatory, and antiviral activities. 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide has also been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c1-2-21-13-9-5-4-8-12(13)19-17(20)16-15(18)11-7-3-6-10-14(11)22-16/h3-10H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIXQHGAQBDYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide

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